2-Amino-5-bromo-3-(chloromethyl)pyridine
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Overview
Description
2-Amino-5-bromo-3-(chloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a chloromethyl group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-(chloromethyl)pyridine can be achieved through several methods. One common method involves the bromination of 2-amino-3-methylpyridine, followed by chloromethylation. The reaction conditions typically involve the use of bromine and a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-bromo-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-(chloromethyl)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Comparison
2-Amino-5-bromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and properties
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
5-bromo-3-(chloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2,(H2,9,10) |
InChI Key |
FNIFEOGSSIXAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)N)Br |
Origin of Product |
United States |
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